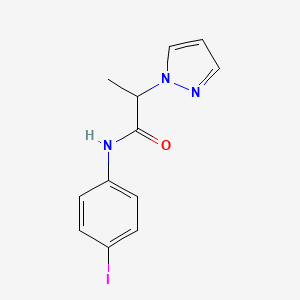

N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide

Description

N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted at the 2-position with a pyrazole ring and linked to a 4-iodophenyl group via an amide bond. The compound’s synthesis likely follows routes similar to those described for related propanamide derivatives, involving condensation of substituted anilines with pyrazole-containing carboxylic acids.

Properties

Molecular Formula |

C12H12IN3O |

|---|---|

Molecular Weight |

341.15 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2-pyrazol-1-ylpropanamide |

InChI |

InChI=1S/C12H12IN3O/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(13)4-6-11/h2-9H,1H3,(H,15,17) |

InChI Key |

AUCANLKVOUOCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)I)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Iodination: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable oxidizing agent.

Amide Formation: The final step involves the coupling of the iodophenyl group with the pyrazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to remove or modify the iodophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis:

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazolyl group can participate in hydrogen bonding and π-π interactions. These interactions can influence molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The iodine atom in the main compound increases molecular weight and lipophilicity (predicted LogP ~2.5) compared to chloro (LogP ~2.0) and methoxy (LogP ~1.8) analogs.

- Heterocycle Position: Pyrazole at the 2-position (main compound) vs.

- Bulk and Rigidity : The thiazole-isoindole-dione derivative exhibits high molecular weight (475.32 g/mol) and rigidity, likely reducing solubility but increasing target selectivity.

Pharmacological Activity

Neuroprotective Effects ()

Compounds with electron-donating groups (e.g., 4-methoxyphenyl) demonstrated superior neuroprotection in SH-SY5Y cells compared to electron-withdrawing substituents (e.g., 4-chlorophenyl).

Target Specificity

- Golidocitinib : As a Janus kinase (JAK) inhibitor, its pyrazole-pyrimidine-indole structure suggests kinase-targeted activity, contrasting with the simpler neuroprotective propanamides.

- Thiazole-Isoindole-dione Derivative : The thiazole ring may confer affinity for kinases or proteases, while the isoindole-dione moiety could enhance π-π stacking in hydrophobic pockets.

Contradictions and Uncertainties

- Positional Isomerism : The neuroprotective advantage of 3-pyrazolyl propanamides () vs. the main compound’s 2-position substitution remains untested.

- Halogen Trade-offs: Iodine’s steric bulk might hinder binding despite favorable electronic effects, a phenomenon observed in other halogenated drug candidates.

Biological Activity

N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to an iodo-substituted phenyl group and a propanamide functional group. This unique structure may contribute to its biological properties, particularly in terms of receptor modulation and enzyme inhibition.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines by targeting specific kinases and enzymes involved in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (breast) | 0.06 | KPNB1 inhibition |

| Compound B | HT29 (colon) | 0.10 | Poly(ADP-Ribose) Polymerase inhibition |

| This compound | TBD | TBD | TBD |

Case Study : A study demonstrated that similar pyrazole derivatives effectively inhibited the proliferation of prostate cancer cell lines, suggesting potential applications for this compound in oncology treatments .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Pyrazole derivatives have shown efficacy against resistant strains of bacteria, indicating their potential as new antibacterial agents.

Research Findings : Studies have reported that modifications to the pyrazole ring can enhance antimicrobial activity, making it a promising scaffold for developing new antibiotics .

3. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes relevant in various biological pathways. For example, compounds with similar structures have been noted for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling.

Mechanism of Action : The inhibition of PDE3A has been observed in related compounds, leading to increased intracellular cAMP levels and subsequent cardiotonic effects .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that derivatives of this compound exhibit low toxicity at therapeutic doses. For example, one study found no significant adverse effects in mice at doses up to 100 mg/kg over a 28-day period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.